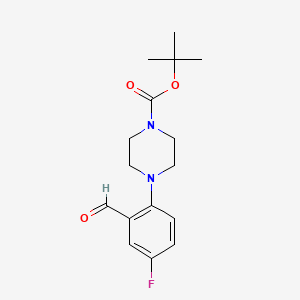

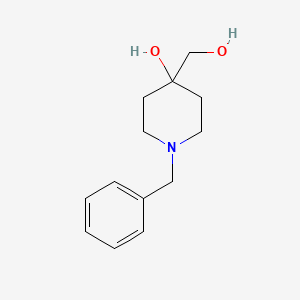

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C16H21FN2O3 .

Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The synthesis involved the generation of a pharmacologically useful core, which required the determination of the crystal structure for this compound .

Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two Nitrogen atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Chemical Reactions Analysis

The synthesis of this compound involved a modified Bruylants approach . This approach captures a trapped iminium as the corresponding α-amino nitrile. In a subsequent reaction, the α-amino nitrile transiently forms an iminium that is then trapped with excess Grignard reagent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.4 g/mol . The exact mass and monoisotopic mass are 304.17869263 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

Applications De Recherche Scientifique

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate: A Comprehensive Analysis:

Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development .

Pharmaceutical Research

Derivatives of piperazine are key intermediates in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The tert-butyl group in the compound can be used to protect the piperazine moiety during chemical reactions, which is crucial in multi-step drug synthesis .

Crystallography

The tert-butyl group can influence the crystal packing patterns in solid-state chemistry studies. Understanding these interactions can lead to the development of new materials with desired properties .

Mécanisme D'action

Target of Action

Similar compounds such as n-boc piperazine derivatives have shown a wide spectrum of biological activities, suggesting that they interact with various macromolecules .

Mode of Action

The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound might interact with its targets through hydrogen bonding and other intermolecular forces.

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that the compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLHUZVZHDBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470544 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

CAS RN |

697305-53-6 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)